molecular formula C17H16ClN3O4S B10893115 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B10893115
M. Wt: 393.8 g/mol
InChI Key: HRLFNGAWUNNBER-AWQFTUOYSA-N
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Description

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage, a chlorinated aromatic ring, and methoxy groups. These structural features contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydrazone linkage and the introduction of the chlorinated and methoxy-substituted aromatic rings. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and methoxylating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting key molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-ETHOXYBENZOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-CHLOROBENZOATE

Uniqueness

The uniqueness of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorinated and methoxy-substituted aromatic rings, along with the hydrazone linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C17H16ClN3O4S/c1-23-12-5-3-11(4-6-12)16(22)25-15-13(18)7-10(8-14(15)24-2)9-20-21-17(19)26/h3-9H,1-2H3,(H3,19,21,26)/b20-9+

InChI Key

HRLFNGAWUNNBER-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=S)N)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNC(=S)N)OC

Origin of Product

United States

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